molecular formula C5H5N5O4 B114776 N-(5-Nitramidopyridin-3-yl)nitramide CAS No. 142204-87-3

N-(5-Nitramidopyridin-3-yl)nitramide

Cat. No.: B114776
CAS No.: 142204-87-3
M. Wt: 199.12 g/mol
InChI Key: VMDFXSVGPJIBRL-UHFFFAOYSA-N
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Description

N-(5-Nitramidopyridin-3-yl)nitramide is a nitro-functionalized pyridine derivative characterized by a nitramide (-NHNO₂) group attached to the 3-position of a pyridine ring, with an additional nitroamino (-NHNO₂) substituent at the 5-position. The structural uniqueness of this compound lies in its dual nitroamino groups, which may enhance its energetic properties compared to simpler nitramides.

Properties

CAS No.

142204-87-3

Molecular Formula

C5H5N5O4

Molecular Weight

199.12 g/mol

IUPAC Name

N-(5-nitramidopyridin-3-yl)nitramide

InChI

InChI=1S/C5H5N5O4/c11-9(12)7-4-1-5(3-6-2-4)8-10(13)14/h1-3,7-8H

InChI Key

VMDFXSVGPJIBRL-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

Synonyms

3,5-Pyridinediamine,N,N-dinitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Imidacloprid (N-[1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide)

  • Structure : Features a chloropyridinylmethyl group linked to an imidazolidine-nitramide moiety.
  • Applications: Widely used as a neonicotinoid insecticide, acting on insect acetylcholine receptors .

N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide

  • Structure : A triazinan-ylidene nitramide with a 4-chlorobenzyl substituent.
  • Applications : Exhibits aphicidal and antifungal activities, attributed to the triazine core .
  • Key Differences : The pyridine ring in N-(5-Nitramidopyridin-3-yl)nitramide may confer distinct electronic properties compared to triazine-based analogues, influencing reactivity and biological interactions .
Physical and Spectral Properties
Compound Name Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Reference
This compound Not reported Not reported Likely NHNO₂ stretches (IR ~1530–1350 cm⁻¹), pyridine ring signals (¹H NMR δ 7.5–9.0) -
N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide 134–136 20.3 IR: C=N stretch (~1600 cm⁻¹); ¹³C NMR: δ 155 (triazinan C)
(E)-N-(2,4-dihydro-3H-1,2,4-triazol-3-ylidene)-nitramide (DHTNA) Decomposes at 205 75–90 IR: N-NO₂ (~1300 cm⁻¹); ¹H NMR: δ 8.2 (triazole H)

Key Observations :

  • Triazinan-ylidene derivatives (e.g., compound 4r) generally exhibit lower yields (20.3–59.2%) compared to triazole-based nitramides (75–90% yields) .
  • Pyridine nitramides (e.g., imidacloprid) are typically solids at room temperature, with melting points influenced by substituents (e.g., 72–136°C for triazinan-ylidenes) .
Thermal Stability and Energetic Properties
Compound Name Decomposition Temp. (°C) Impact Sensitivity (J) Detonation Velocity (m/s) Application Reference
This compound Not reported Not reported Not reported Potential energetic material -
(E)-N-(5-(4-nitro-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2(3H)-ylidene)nitramide (21) 205 35 ~8000 (estimated) Green explosive
Compound 6 (BEDNINAT) 136 10 8553 Solid rocket propellant

Key Observations :

  • Pyrazole- and oxadiazole-based nitramides (e.g., compound 21) demonstrate higher thermal stability (Tₐ = 205–270°C) than triazinan derivatives .
  • The absence of bulky substituents in this compound may result in higher sensitivity compared to compounds like BEDNINAT, which has a nitrate ester group reducing sensitivity .

Key Observations :

  • Pyridine nitramides like imidacloprid exhibit systemic insecticidal activity due to their ability to penetrate insect cuticles .

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